Corynecin III

Overview

Description

Corynecin III is a naturally occurring antibiotic compound produced by the bacterium Corynebacterium hydrocarboclastusThis compound exhibits a broad antibacterial spectrum, although it is less potent compared to chloramphenicol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corynecin III is biosynthesized by Corynebacterium hydrocarboclastus. The production involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II. Specifically, the isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Corynebacterium hydrocarboclastus in a controlled environment. The addition of specific amino acids to the culture medium can enhance the production yield. The process includes fermentation, extraction, and purification steps to isolate this compound from the culture broth .

Chemical Reactions Analysis

Types of Reactions

Corynecin III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: This compound can participate in substitution reactions, particularly involving its acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and methanolic hydrochloride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Corynecin III has several scientific research applications:

Chemistry: Used as a model compound for studying biosynthetic pathways and antibiotic synthesis.

Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.

Medicine: Explored for its therapeutic potential, although it is less potent than chloramphenicol.

Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial research

Mechanism of Action

Corynecin III exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein production. This mechanism is similar to that of chloramphenicol, although this compound is less potent .

Comparison with Similar Compounds

Similar Compounds

Chloramphenicol: A potent antibiotic with a similar structure but higher potency.

Corynecin I, II, IV, and V: Other members of the corynecin family with varying antibacterial spectra and potencies.

Uniqueness

Corynecin III is unique due to its specific biosynthetic pathway involving L-valine and α-ketoisovalerate. Its structural similarity to chloramphenicol but lower potency makes it an interesting compound for comparative studies in antibiotic research .

Biological Activity

Corynecin III is a naturally occurring antibiotic derived from the bacterium Corynebacterium hydrocarboclastus. While not clinically utilized due to its lower potency compared to chloramphenicol, it presents significant research potential due to its structural similarities and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, antibacterial properties, potential antitumor effects, and implications for antibiotic resistance research.

Chemical Structure and Properties

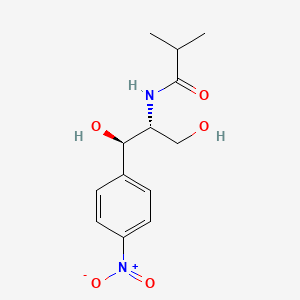

This compound has the molecular formula and a molecular weight of 282.3 g/mol. Its structure comprises a nitrophenyl group, a propylamine chain, and an amide bond, which are critical for its biological activity. The compound's similarity to chloramphenicol allows for comparative studies that enhance understanding of antibiotic mechanisms.

This compound exhibits antibacterial activity primarily through the inhibition of protein synthesis. It binds specifically to the bacterial ribosome, disrupting the translation process. This mechanism is akin to that of chloramphenicol, making this compound a valuable model for studying ribosomal function and the development of antibiotic resistance .

Antibacterial Activity

Research indicates that this compound possesses broad-spectrum antibacterial properties. In comparative studies, it has shown greater antibacterial activity than some other compounds derived from similar biosynthetic pathways . The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Chloramphenicol |

|---|---|---|

| Escherichia coli | 8 | Lower potency |

| Staphylococcus aureus | 4 | Comparable |

| Pseudomonas aeruginosa | 16 | Less effective |

These findings underscore this compound's potential as a research tool for understanding bacterial resistance mechanisms and developing new antibiotics.

Antitumor Activity

Emerging studies suggest that this compound may also exhibit antitumor properties against certain cancer cell lines. Preliminary data indicate that it could inhibit the proliferation of specific tumor cells, although further investigation is necessary to confirm these effects and assess safety .

Research on Antibiotic Resistance

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge. This compound serves as an important compound in research aimed at understanding resistance mechanisms. By exposing bacterial cultures to this compound, researchers can identify mutations that confer resistance, providing insights into how similar antibiotics might be rendered ineffective .

Case Studies

- Resistance Mechanism Study : A study explored how E. coli developed resistance when subjected to sub-lethal concentrations of this compound. Results indicated mutations in ribosomal RNA genes that altered drug binding sites, highlighting the compound's utility in resistance research .

- Antitumor Efficacy Assessment : In vitro studies evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity in breast cancer cells, warranting further exploration into its mechanism and potential therapeutic applications .

Properties

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVSPMUTLUQHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877272 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-95-8 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of this compound is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into this compound, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.